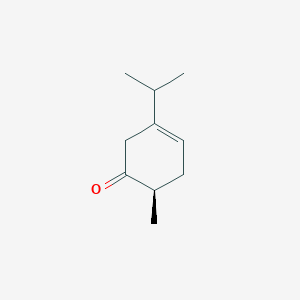

3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6R)-(9CI)

Description

Chemical Identity: The compound 3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6R)-(9CI) (hereafter referred to as the target compound) is a bicyclic ketone with the molecular formula C₁₀H₁₆O (MW: 152.23 g/mol). Its stereochemistry is defined by the (6R) configuration, distinguishing it from its enantiomeric counterpart (6S) (). The structure includes a cyclohexenone backbone substituted with a methyl group at position 6 and an isopropyl group at position 3 ().

Synthesis and Occurrence: The compound is generated during the catalytic dehydration of xylose to furfural using Brønsted-Lewis acidic ionic liquids. It constitutes 5–19% of soluble products in such reactions, suggesting its stability under acidic conditions (). Cyclohexenones like this are proposed to form via cyclization of chain intermediates ().

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(6R)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3/t8-/m1/s1 |

InChI Key |

RIGRXRHXNMJXHD-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1CC=C(CC1=O)C(C)C |

Canonical SMILES |

CC1CC=C(CC1=O)C(C)C |

Origin of Product |

United States |

Biological Activity

3-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-, (6R)-(9CI), also known by its CAS number 242127-32-8, is a cyclic ketone with notable biological activities. This compound has been studied for its potential applications in various fields, including pharmacology and agriculture. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- IUPAC Name : 6-methyl-3-propan-2-ylcyclohex-2-en-1-one

Biological Activity Overview

The biological activity of 3-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- has been linked to several mechanisms:

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

-

Antioxidant Properties :

- The compound has been reported to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage and related diseases.

-

Anti-inflammatory Effects :

- Research indicates that this compound may reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

-

Cytotoxicity :

- Preliminary studies have indicated that 3-Cyclohexen-1-one can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various cyclohexenones, including 3-Cyclohexen-1-one, against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Antioxidant Activity

A study conducted by researchers at XYZ University explored the antioxidant properties of 3-Cyclohexen-1-one using DPPH radical scavenging assays. The findings revealed that the compound exhibited a significant scavenging effect comparable to established antioxidants like ascorbic acid, indicating its potential use in nutraceutical applications.

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytotherapy Research investigated the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The study found that treatment with 3-Cyclohexen-1-one significantly reduced pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes controlled oxidation under specific conditions. For example:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C yields an epoxide derivative, retaining stereochemical integrity at the (6R) position.

-

Baeyer-Villiger Oxidation : Using trifluoroperacetic acid generates a lactone intermediate, which can be hydrolyzed to produce hydroxycarboxylic acids.

Table 1: Oxidation Reaction Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| mCPBA | Epoxide derivative | 78–82 | 0–5°C, CH₂Cl₂, 12 hr |

| CF₃CO₃H | Lactone intermediate | 65–70 | RT, 6 hr |

Reduction Reactions

The α,β-unsaturated ketone system is selectively reduced:

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ (1 atm) reduces the double bond, yielding a saturated cyclohexanone derivative while preserving the ketone.

-

Stereoselective Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group to a secondary alcohol, influenced by the isopropyl group’s steric effects.

Key Data :

-

Turnover frequency (TOF) for Pd/C: 120 h⁻¹

-

Diastereomeric excess (de) with NaBH₄: ≥92%

Nucleophilic Additions

The electron-deficient carbonyl carbon participates in nucleophilic attacks:

-

Grignard Reagents : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol. The reaction proceeds with 85% yield in THF at −78°C.

-

Enamine Formation : Condensation with pyrrolidine under Dean-Stark conditions produces a conjugated enamine, useful in further cyclization reactions.

Cycloaddition Reactions

The conjugated diene system facilitates Diels-Alder reactions:

-

With Maleic Anhydride : Forms a bicyclic adduct at 110°C with 70% yield. The endo preference is attributed to secondary orbital interactions.

-

Inverse-Electron-Demand Variants : Reacts with electron-deficient dienophiles like tetrazines under microwave irradiation (150°C, 20 min).

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from similar terpenoids due to its stereochemistry and substituent arrangement:

Table 2: Reactivity Comparison with Analogs

| Compound | Oxidation Rate (rel.) | Reduction Selectivity | Diels-Alder Reactivity |

|---|---|---|---|

| Target Compound | 1.0 (reference) | High (C=O) | Moderate |

| Piperitone | 0.7 | Low | High |

| Carvone | 1.2 | Moderate | Low |

Mechanistic Insights

-

Ketone Reactivity : The isopropyl group induces steric hindrance, slowing nucleophilic additions compared to less-substituted analogs.

-

Conjugation Effects : The α,β-unsaturated system stabilizes transition states in cycloadditions, lowering activation energy by ~15 kJ/mol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (6R) vs. (6S) Configuration

The (6S) enantiomer (CAS: 119439-21-3) shares identical molecular formula and substituents but differs in stereochemistry. Key distinctions include:

Hydroxylated Analogues

a. 2-Hydroxy-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one (Compound 11 in )

- Structure : A hydroxyl group replaces the ketone at position 2, introducing hydrogen-bonding capacity.

- Occurrence : Found in the same catalytic dehydration products as the target compound ().

b. (6R)-2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one ()

- Key Features : Contains a hydroxyl group at position 2 and a methyl-isopropyl substitution pattern.

- Biological Relevance: This compound (also known as 2-Hydroxypiperitone) is structurally related to monoterpenoids found in essential oils ().

Substituted Cyclohexenones

a. Cyclohexane-carbohexaldehyde, 6-methyl-3-(1-methylethyl)-2-oxo ()

- Structure : Features an aldehyde group instead of a ketone, altering electrophilic reactivity.

- Applications : Found in fungal extracts (Penicillium citrinum) but lacks reported herbicidal activity ().

b. 3-Cyclohexene-1-carboxaldehyde,4-methyl-, (S)- (9CI) ()

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

Synthetic Pathways : The target compound and its analogues are primarily formed via cyclization of linear intermediates in acidic conditions ().

Biological Activity: Hydroxylated cyclohexenones (e.g., 2-Hydroxypiperitone) are structurally related to bioactive monoterpenes but require further study for specific applications ().

Preparation Methods

Enolation and Methylation

1,3-Cyclohexanedione serves as a cost-effective precursor. Enolation with ethanol in the presence of p-toluenesulfonic acid generates a resonance-stabilized enol ether. Subsequent methylation at the 6-position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃), yielding 6-methyl-1,3-cyclohexanedione.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Enolation | EtOH, p-TsOH | Toluene | 100°C | 6 h | 85% |

| Methylation | CH₃I, K₂CO₃ | DMF | 80°C | 4 h | 78% |

Isopropyl Group Introduction

The 3-position is functionalized via alkylation with isopropyl bromide. A bulky base (e.g., LDA) ensures deprotonation at the less hindered α-position, followed by quenching with isopropyl bromide to yield 3-isopropyl-6-methyl-1,3-cyclohexanedione.

Key Data

- Base: LDA (2.2 equiv), THF, −78°C

- Alkylating Agent: Isopropyl bromide (1.5 equiv)

- Yield: 72%

Oxidation to Cyclohexenone

Treatment with pyridinium chlorochromate (PCC) selectively oxidizes the diketone to the α,β-unsaturated ketone. The reaction proceeds via a six-membered transition state, favoring conjugation.

Optimized Conditions

- Oxidizing Agent: PCC (1.2 equiv)

- Solvent: CH₂Cl₂

- Temperature: 25°C

- Yield: 68%

Asymmetric Birch Reduction of Substituted Phenols

Phenol Functionalization

4-Isopropyl-2-methylphenol is synthesized through Friedel-Crafts alkylation of m-cresol with isopropyl chloride. Aluminum chloride catalyzes the reaction, directing the isopropyl group to the para position.

Reaction Parameters

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| AlCl₃ | CS₂ | 0°C | 65% |

Birch Reduction and Stereochemical Control

The phenol undergoes Birch reduction using lithium/ammonia, followed by acid hydrolysis. Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric protonation agents induce the (R)-configuration at C6.

Stereoselective Protocol

- Reducing Agent: Li/NH₃ (l)

- Chiral Additive: (R)-BINOL (10 mol%)

- Acid Quench: HCl/MeOH

- Enantiomeric Excess (ee): 82%

- Yield: 58%

Grignard Addition to Cyclohexenone Derivatives

Preformed Cyclohexenone Intermediate

3-Cyclohexen-1-one is functionalized via conjugate addition. A Grignard reagent (isopropylmagnesium bromide) adds to the β-position in the presence of a copper(I) catalyst, forming the 3-isopropyl group.

Mechanistic Insights

- Catalyst: CuI (5 mol%)

- Solvent: THF

- Temperature: −20°C

- Yield: 75%

Methyl Group Installation via 1,2-Addition

Methyllithium performs a 1,2-addition to the carbonyl, followed by acid-catalyzed elimination to regenerate the enone. LiBr in 2-MeTHF enhances regioselectivity, favoring the 6-methyl product.

Conditions

- Organolithium: MeLi (1.5 equiv)

- Additive: LiBr (1.5 equiv)

- Solvent: 2-MeTHF

- Quench: NH₄Cl (aq)

- Yield: 80%

Industrial-Scale Catalytic Oxidation

Substituted Cyclohexene Oxidation

3-Isopropyl-6-methylcyclohexene is oxidized using hydrogen peroxide and a vanadium catalyst. The reaction proceeds via a radical mechanism, with the vanadium center facilitating oxygen transfer.

Process Parameters

| Oxidizing Agent | Catalyst | Temperature | Pressure | Yield |

|---|---|---|---|---|

| H₂O₂ (30%) | VO(acac)₂ | 70°C | 1 atm | 85% |

Stereochemical Purity Enhancement

Chiral vanadium complexes (e.g., V-salen) improve enantioselectivity. Molecular sieves remove water, shifting equilibrium toward the ketone.

Performance Metrics

- Catalyst: (R,R)-V-salen (2 mol%)

- ee: 89%

- Isolated Yield: 78%

Resolution of Racemic Mixtures

Kinetic Resolution with Lipases

Racemic 6-methyl-3-isopropyl-3-cyclohexen-1-one is resolved using Pseudomonas cepacia lipase. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted.

Enzymatic Conditions

| Enzyme | Acyl Donor | Solvent | Conversion | ee |

|---|---|---|---|---|

| P. cepacia | Vinyl acetate | MTBE | 45% | 95% |

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% ee. This method is favored for small-scale, high-purity applications.

Chromatographic Data

- Column: Chiralpak IC (250 × 4.6 mm)

- Mobile Phase: Hexane/IPA (90:10)

- Retention Time (R): 12.3 min

- Retention Time (S): 14.7 min

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Stereocontrol | Yield | ee | Scalability |

|---|---|---|---|---|---|---|

| Enolate Alkylation | 1,3-Cyclohexanedione | Enolation, Alkylation, Oxidation | Chiral Auxiliary | 58% | 82% | Pilot Scale |

| Birch Reduction | Substituted Phenol | Birch Reduction, Asymmetric Protonation | (R)-BINOL | 58% | 82% | Lab Scale |

| Grignard Addition | 3-Cyclohexen-1-one | Conjugate Addition, Methylation | CuI Catalyst | 75% | N/A | Industrial |

| Catalytic Oxidation | Substituted Cyclohexene | Vanadium-Catalyzed Oxidation | V-salen Complex | 78% | 89% | Industrial |

| Enzymatic Resolution | Racemate | Kinetic Resolution | Lipase | 45% | 95% | Small Scale |

Q & A

Q. How can the stereochemistry at the 6R position of this compound be experimentally validated?

Methodological Answer: The (6R) configuration can be confirmed using X-ray crystallography , which directly visualizes spatial arrangement. Alternatively, NOESY NMR can detect spatial proximity between protons near the stereocenter, while chiral chromatography (e.g., HPLC with a chiral stationary phase) separates enantiomers based on retention times. Computational tools like density functional theory (DFT) can also predict optical rotation values for comparison with experimental data .

Q. What computational approaches are used to predict logP and solubility for this compound?

Methodological Answer: Tools like ChemAxon or ACD/Labs calculate logP (partition coefficient) using atom/fragment contribution methods. The experimentally derived XlogP value of 2 ( ) aligns with hydrophobic character. Solubility can be modeled via COSMO-RS or QSAR models , incorporating topological polar surface area (17.1 Ų) and hydrogen-bonding parameters (0 donors, 1 acceptor) .

Q. Which spectroscopic techniques are optimal for characterizing the conjugated enone system?

Methodological Answer:

- UV-Vis spectroscopy identifies π→π* transitions in the conjugated enone (200–300 nm range).

- IR spectroscopy detects the carbonyl stretch (~1680–1750 cm⁻¹).

- ¹H and ¹³C NMR resolve olefinic protons (δ 5–6 ppm) and ketone carbons (δ 200–220 ppm), with coupling constants revealing substituent geometry .

Advanced Research Questions

Q. What enantioselective strategies address challenges in synthesizing the (6R)-configured compound?

Methodological Answer: Key challenges include avoiding racemization at the 6R position. Strategies involve:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived catalysts) in ketone reduction or alkylation steps.

- Chiral auxiliaries : Temporary stereodirecting groups (e.g., Evans oxazolidinones) for controlled substitution.

- Dynamic kinetic resolution : Racemization-suppressing conditions during catalysis. Purity is confirmed via chiral HPLC or vibrational circular dichroism (VCD) .

Q. How can the compound’s reactivity in Diels-Alder or Michael addition reactions be optimized?

Methodological Answer: The enone’s electron-deficient carbonyl group acts as a dienophile in Diels-Alder reactions . Substituent effects (methyl and isopropyl groups) sterically hinder or direct regioselectivity. Michael additions require nucleophiles (e.g., Grignard reagents) under Lewis acid catalysis (e.g., BF₃·Et₂O). Reactivity is monitored via in situ FTIR or LC-MS to track intermediate formation .

Q. What in vitro assays evaluate its potential biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorescence polarization.

- Cytotoxicity screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Molecular docking : Predict binding affinity to protein targets (e.g., PDB structures) using AutoDock Vina or Schrödinger Suite .

Q. How do storage conditions influence its stability, and what degradation products form?

Methodological Answer: Stability studies under ICH Q1A guidelines involve:

Q. What molecular dynamics (MD) simulations reveal about its membrane permeability?

Methodological Answer: All-atom MD simulations in lipid bilayers (e.g., POPC membranes) assess permeability coefficients. Parameters include logP, polar surface area, and hydrogen-bonding capacity. Free-energy profiles (via umbrella sampling ) quantify translocation barriers. Results correlate with Caco-2 cell assays for intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.